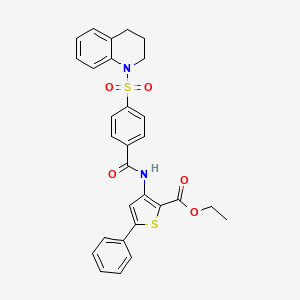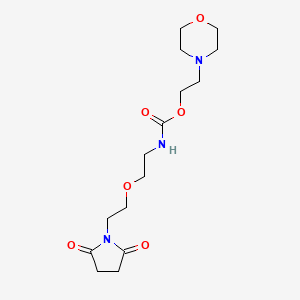![molecular formula C19H16N2O3S2 B2961852 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896352-38-8](/img/structure/B2961852.png)
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide, also known as DTTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTTB is a thiazolyl-benzamide derivative that has been found to possess a range of biochemical and physiological effects. In
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, including benzothiazoles, benzodioxines, and their derivatives, have been synthesized for various applications, notably in developing analgesic, anti-inflammatory, and antimicrobial agents. The synthesis of novel compounds derived from visnaginone and khellinone, exhibiting significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, exemplifies the utility of these structures in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the development of N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators highlights the importance of non-covalent interactions in materials science, emphasizing the role of methyl functionality and S⋯O interaction in gelation behavior (Yadav & Ballabh, 2020).
Anticancer Activity
Compounds containing the benzothiazole and related heterocyclic motifs have been evaluated for their anticancer properties. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of these structures in oncology (Ravinaik et al., 2021).
Antimicrobial and Antimalarial Activities
Novel heterocyclic compounds, including benzimidazole, benzoxazole, and benzothiazole derivatives, have been synthesized and demonstrated excellent broad-spectrum antimicrobial activity, underscoring their significance in addressing microbial resistance (Padalkar et al., 2014). Furthermore, the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity and their theoretical calculations and molecular docking studies indicate the utility of these compounds in designing new antimalarial agents (Fahim & Ismael, 2021).
Electrochemical Synthesis
The electrochemical intramolecular dehydrogenative C–S bond formation for the synthesis of benzothiazoles presents an environmentally friendly and efficient method for generating these compounds, demonstrating the versatility of electrochemical approaches in organic synthesis (Wang, Tang, & Lei, 2017).
properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-25-14-5-2-12(3-6-14)18(22)21-19-20-15(11-26-19)13-4-7-16-17(10-13)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKUOHQHDSHZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

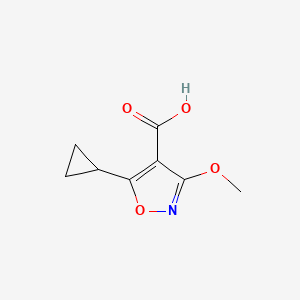
![N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2961773.png)

![1-(3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2961778.png)
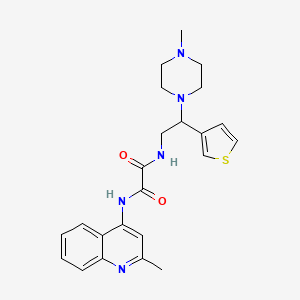

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2961781.png)
![4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2961782.png)
![1-(3,3-Dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2961783.png)
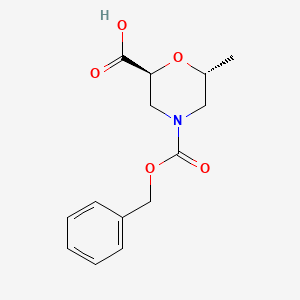
![2-(2-bromophenyl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2961786.png)
![6-[[4-(4-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2961787.png)
